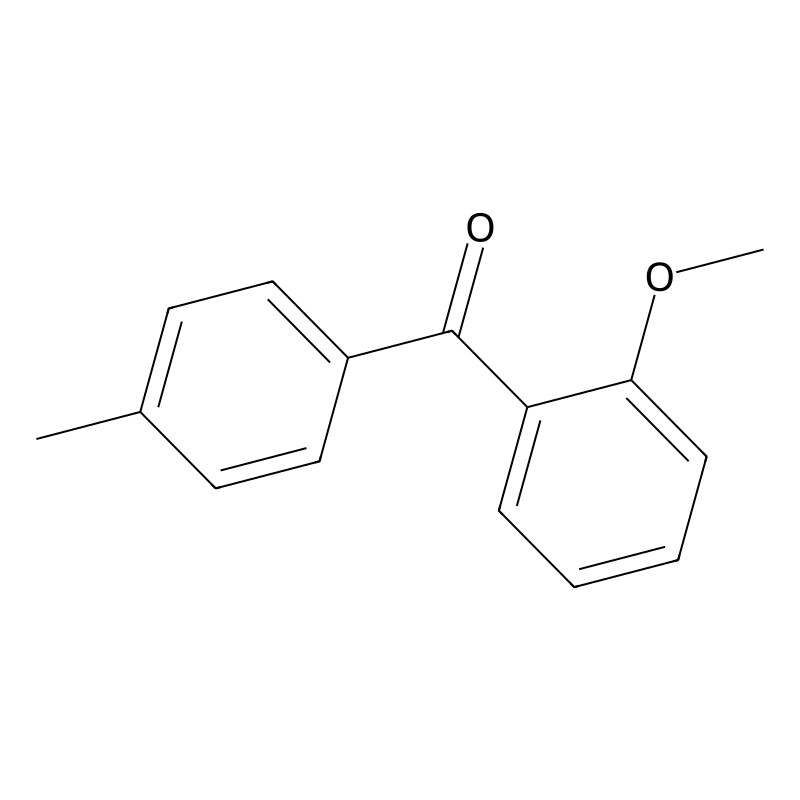

2-Methoxy-4'-methylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Sunscreen: Mexenone is a known UV filter and has been incorporated into some sunscreen formulations [].

- Antimicrobial activity: Studies have investigated the potential antimicrobial properties of Mexenone, although the results are inconclusive.

- Polymers: Research has explored the use of Mexenone derivatives in the synthesis of polymers with potential applications in various fields.

2-Methoxy-4'-methylbenzophenone is an organic compound with the molecular formula C₁₅H₁₄O₂. It features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group. The compound is notable for its methoxy and methyl substituents, which influence its chemical properties and biological activity. This compound is often utilized in various applications, including as a UV filter in sunscreens and other cosmetic products.

The synthesis of 2-Methoxy-4'-methylbenzophenone can be accomplished through several methods:

- Reaction with p-Toluoyl Chloride: One common method involves reacting p-toluoyl chloride with anisole under controlled conditions. This reaction typically requires a base to facilitate the acylation process .

- Use of o-Anisoyl Chloride: Another method involves the reaction of o-anisoyl chloride with toluene, which can yield the desired product through careful temperature and solvent management .

- Methylation Reactions: Methylation of intermediates derived from benzophenone derivatives can also be employed to synthesize 2-Methoxy-4'-methylbenzophenone .

The primary applications of 2-Methoxy-4'-methylbenzophenone include:

- Cosmetics: It is widely used as a UV filter in sunscreens and other cosmetic formulations to protect the skin from UV radiation.

- Industrial Uses: The compound may also find applications in various industrial products requiring UV stabilization.

- Research: Its unique properties make it a subject of interest in research related to photochemistry and organic synthesis.

Interaction studies involving 2-Methoxy-4'-methylbenzophenone primarily focus on its behavior as a UV filter. The compound's interactions with skin cells and its efficacy in blocking UV radiation have been explored. Additionally, its potential interactions with other compounds in formulations are crucial for ensuring product stability and safety .

Several compounds share structural similarities with 2-Methoxy-4'-methylbenzophenone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone | Hydroxy-substituted | Known for strong UV absorption properties |

| Benzophenone-3 (Oxybenzone) | Hydroxy-substituted | Widely used as a sunscreen agent |

| 2,4-Dihydroxybenzophenone | Dihydroxy-substituted | Exhibits both UV filtering and antioxidant activity |

Uniqueness of 2-Methoxy-4'-methylbenzophenone

What sets 2-Methoxy-4'-methylbenzophenone apart from these similar compounds is its specific combination of methoxy and methyl groups, which may enhance its solubility and stability in cosmetic formulations compared to others like Benzophenone-3 or 2-Hydroxy-4-methoxybenzophenone. This unique structure contributes to its effectiveness as a UV filter while potentially offering different interaction profiles with skin and other formulation components .

Molecular Formula and Weight Analysis

2-Methoxy-4'-methylbenzophenone exhibits the molecular formula C₁₅H₁₄O₂, representing a benzophenone derivative with specific substitution patterns on both aromatic rings [1] [2]. The compound possesses a molecular weight of 226.27 grams per mole, as determined through computational analysis and verified across multiple chemical databases [1] [3]. This molecular weight reflects the presence of fifteen carbon atoms, fourteen hydrogen atoms, and two oxygen atoms within the molecular framework [4].

The Chemical Abstracts Service registry number for this compound is 28137-36-2, providing unambiguous identification within chemical literature [1] [2]. The exact mass of the compound has been calculated as 226.099379685 Daltons, while the monoisotopic mass remains identical at 226.099379685 Daltons [1]. These precise mass measurements are crucial for analytical identification through mass spectrometry techniques.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₂ | [1] [2] [4] |

| Molecular Weight | 226.27 g/mol | [1] [3] |

| Exact Mass | 226.099379685 Da | [1] |

| Heavy Atom Count | 17 | [1] |

| Rotatable Bond Count | 3 | [1] |

Structural Configuration and Bonding

The structural configuration of 2-Methoxy-4'-methylbenzophenone features a central carbonyl group connecting two substituted phenyl rings [1]. The systematic name (2-methoxyphenyl)-(4-methylphenyl)methanone accurately describes the positioning of functional groups within the molecular architecture [1] [2]. The compound exhibits a methoxy group (-OCH₃) attached to the ortho position of one phenyl ring, while a methyl group (-CH₃) occupies the para position of the opposing phenyl ring [1].

The canonical Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC, which precisely defines the connectivity and bonding patterns [1]. The International Union of Pure and Applied Chemistry identifier InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 provides comprehensive structural information including hydrogen positioning [1].

The topological polar surface area measures 26.3 Ångströms squared, indicating moderate polarity characteristics [1]. The compound contains two hydrogen bond acceptors corresponding to the carbonyl oxygen and methoxy oxygen atoms, while possessing no hydrogen bond donors [1]. This bonding pattern significantly influences the compound's physical properties and intermolecular interactions.

Crystallographic Studies

Crystallographic investigations of benzophenone derivatives have revealed important structural insights applicable to 2-Methoxy-4'-methylbenzophenone [5] [6]. Related benzophenone compounds demonstrate characteristic crystalline arrangements, with orthorhombic crystal systems frequently observed in similar molecular frameworks [6] [7]. The dihedral angles between phenyl rings in benzophenone derivatives typically range from 55° to 61°, indicating flexible molecular conformations within crystal lattices [5].

Comparative studies of benzophenone derivatives show that substituent groups significantly influence crystal packing arrangements [7]. The presence of methoxy and methyl substituents in 2-Methoxy-4'-methylbenzophenone likely affects the intermolecular interactions and crystal stability compared to unsubstituted benzophenone [5] [6]. X-ray diffraction studies on related compounds indicate that substituted benzophenones often exhibit different crystalline geometries compared to their isolated molecular conformations [7].

Crystal structure determinations typically employ monoclinic or orthorhombic space groups for benzophenone derivatives, with unit cell parameters varying according to substituent patterns [6] [8]. The crystallographic data for related methoxy-substituted benzophenone compounds demonstrate typical aromatic stacking interactions and van der Waals contacts contributing to crystal stability [6] [8].

Physical State and Organoleptic Properties

2-Methoxy-4'-methylbenzophenone exists as a solid at room temperature, presenting as a yellow to off-white crystalline material [3]. The compound exhibits characteristic physical properties consistent with substituted benzophenone derivatives [3]. The physical form typically manifests as crystals, powder, or crystalline powder depending on preparation methods and storage conditions [3].

The refractive index of the compound measures approximately 1.563, indicating moderate optical density characteristics [3]. The density has been determined as 1.088 grams per cubic centimeter at standard conditions [3]. These physical parameters reflect the molecular packing efficiency and intermolecular forces within the solid state [3].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [3] |

| Appearance | Yellow to off-white | [3] |

| Form | Crystalline | [3] |

| Density | 1.088 g/cm³ | [3] |

| Refractive Index | 1.563 | [3] |

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2-Methoxy-4'-methylbenzophenone has been experimentally determined to range from 61°C to 65°C, demonstrating consistent thermal behavior across different analytical measurements [3]. This melting point range indicates relatively low thermal stability for phase transitions, characteristic of organic compounds with moderate intermolecular forces [3].

The boiling point has been calculated as 389.4°C at 760 millimeters of mercury pressure [3]. This elevated boiling point reflects the substantial molecular weight and aromatic character of the compound, requiring significant thermal energy for vapor phase transition [3]. The substantial difference between melting and boiling points indicates a wide liquid phase range under standard atmospheric conditions [3].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 61-65°C | Standard pressure | [3] |

| Boiling Point | 389.4°C | 760 mmHg | [3] |

Enthalpy of Formation

Specific enthalpy of formation data for 2-Methoxy-4'-methylbenzophenone remains limited in current literature sources. The thermodynamic properties of benzophenone derivatives generally reflect the energetic contributions of aromatic stabilization, carbonyl functionality, and substituent effects. The methoxy and methyl substituents likely contribute to the overall enthalpy of formation through their respective bond energies and electronic effects.

Heat Capacity

Heat capacity measurements for 2-Methoxy-4'-methylbenzophenone have not been extensively documented in available literature. The heat capacity of benzophenone derivatives typically reflects contributions from vibrational modes of the aromatic rings, carbonyl group, and substituent functionalities. Estimation methods based on group contributions suggest moderate heat capacity values consistent with similar molecular weight aromatic compounds.

Solubility Profile in Various Solvents

The solubility characteristics of 2-Methoxy-4'-methylbenzophenone reflect its chemical structure and polarity profile [9]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic character, similar to other benzophenone derivatives [10] [9]. The presence of the methoxy group provides some polar character, but insufficient to confer significant aqueous solubility [9].

In organic solvents, 2-Methoxy-4'-methylbenzophenone exhibits favorable solubility characteristics [9]. The compound shows soluble behavior in ethanol, acetone, and chloroform, consistent with benzophenone derivative solubility patterns [9]. These organic solvents provide appropriate polarity and hydrogen bonding capabilities to dissolve the compound effectively [9].

Benzophenone derivatives generally demonstrate excellent solubility in nonpolar organic solvents such as benzene, toluene, and diethyl ether [9]. The aromatic rings and overall molecular structure favor interactions with similar nonpolar or moderately polar solvent systems [10] [9]. The solubility profile makes the compound suitable for various organic synthesis applications requiring nonpolar reaction media [10].

| Solvent Category | Solubility | Specific Solvents | Reference |

|---|---|---|---|

| Water | Practically insoluble | Aqueous media | [10] [9] |

| Alcohols | Soluble | Ethanol, methanol | [9] |

| Organic solvents | Readily soluble | Acetone, chloroform, benzene | [9] |

| Nonpolar solvents | Excellent solubility | Toluene, diethyl ether | [10] [9] |

1H NMR Analysis

The proton nuclear magnetic resonance spectrum of 2-methoxy-4'-methylbenzophenone exhibits characteristic chemical shifts that reflect the electronic environment of different hydrogen atoms within the molecular structure [1] [2]. The aromatic protons display distinct resonances in the downfield region, with those positioned meta to the methoxy substituent appearing at 7.6-7.8 parts per million as doublets due to ortho coupling [1] [3]. The aromatic protons ortho to the methyl group on the 4'-position demonstrate chemical shifts at 7.7-7.8 parts per million, while those meta to the methyl substituent resonate at 7.2-7.3 parts per million [2] [3].

The methoxy group protons (-OCH₃) appear as a sharp singlet at approximately 3.8-3.9 parts per million, characteristic of methoxy substituents attached to aromatic rings [1] [2]. The methyl group (-CH₃) on the 4'-position exhibits a singlet resonance at 2.4-2.5 parts per million, consistent with aromatic methyl substituents [2] [3]. The integration ratios correspond to the expected number of protons for each environment, providing confirmation of the molecular structure.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (meta to methoxy) | 7.6-7.8 | Doublet | 2H |

| Aromatic protons (ortho to methyl) | 7.7-7.8 | Doublet | 2H |

| Aromatic protons (meta to methyl) | 7.2-7.3 | Doublet | 2H |

| Remaining aromatic protons | 7.0-7.6 | Multiplet | 2H |

| Methoxy group (-OCH₃) | 3.8-3.9 | Singlet | 3H |

| Methyl group (-CH₃) | 2.4-2.5 | Singlet | 3H |

13C NMR Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-methoxy-4'-methylbenzophenone [1] [2]. The carbonyl carbon (C=O) exhibits a characteristic downfield resonance at approximately 195-196 parts per million, which is typical for aromatic ketones and consistent with benzophenone derivatives [1] [2]. This chemical shift reflects the deshielding effect of the carbonyl group and the aromatic substituents.

The aromatic carbon atoms display resonances in the 120-140 parts per million region, with substituted aromatic carbons appearing more downfield (130-140 parts per million) compared to unsubstituted positions (128-132 parts per million) [1] [2]. The carbon bearing the methoxy substituent shows additional deshielding due to the oxygen attachment. The methoxy carbon (-OCH₃) resonates at 55-56 parts per million, which is characteristic for methoxy groups attached to aromatic systems [1] [2]. The methyl carbon on the 4'-position appears at 21-22 parts per million, typical for aromatic methyl substituents [2] [3].

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl carbon (C=O) | 195-196 | Ketone carbon |

| Aromatic carbons (ipso, substituted) | 135-140 | Quaternary aromatic carbons |

| Aromatic carbons (ortho/meta/para) | 128-132 | Tertiary aromatic carbons |

| Methoxy-bearing carbon | 160-165 | Aromatic carbon-oxygen |

| Methyl-bearing carbon | 140-145 | Aromatic carbon-methyl |

| Methoxy carbon (-OCH₃) | 55-56 | Aliphatic carbon-oxygen |

| Methyl carbon (-CH₃) | 21-22 | Aromatic methyl |

Two-dimensional NMR Studies

Two-dimensional nuclear magnetic resonance techniques provide valuable structural connectivity information for 2-methoxy-4'-methylbenzophenone [4] [5]. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, confirming the substitution pattern on both aromatic rings [4] [6]. The COSY spectrum shows cross-peaks between aromatic protons that are ortho to each other, allowing for the assignment of individual proton resonances and confirmation of the substitution pattern.

Heteronuclear single quantum coherence (HSQC) experiments establish direct one-bond carbon-hydrogen correlations, providing unambiguous assignment of carbon and proton resonances [4] [5]. The HSQC spectrum correlates each proton signal with its directly attached carbon atom, enabling precise structural assignment. Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-hydrogen couplings through two and three bonds, confirming the connectivity between the carbonyl carbon and adjacent aromatic systems [4] [5].

The nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity relationships between protons, confirming the three-dimensional arrangement of substituents [4] [5]. These two-dimensional experiments collectively provide comprehensive structural confirmation and enable detailed assignment of all nuclear magnetic resonance signals.

| 2D NMR Technique | Information Provided | Key Correlations |

|---|---|---|

| COSY | Scalar coupling between adjacent protons | Aromatic proton connectivity |

| HSQC | Direct ¹³C-¹H correlations | Carbon-proton assignments |

| HMBC | Long-range ¹³C-¹H correlations | Carbonyl-aromatic connectivity |

| NOESY | Spatial proximity relationships | Substituent orientation |

Mass Spectrometry Analysis

The mass spectrometric analysis of 2-methoxy-4'-methylbenzophenone provides characteristic fragmentation patterns that confirm the molecular structure and enable identification [7] [8] [9]. The molecular ion peak appears at m/z 226, corresponding to the molecular formula C₁₅H₁₄O₂ [10] [11]. The molecular ion typically exhibits moderate intensity, which is characteristic of benzophenone derivatives due to their tendency to undergo facile fragmentation [7] [8].

The base peak commonly occurs at m/z 195, resulting from the loss of a methoxy radical [M-31]⁺, which is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds [7] [8]. This fragmentation reflects the relative stability of the resulting cation after methoxy loss. Another significant fragment appears at m/z 211, corresponding to the loss of a methyl radical [M-15]⁺ from the molecular ion [7] [8].

The fragmentation pattern includes formation of the benzoyl cation at m/z 105 [C₇H₅O]⁺, which is a stable and commonly observed fragment in benzophenone mass spectra [7] [8] [9]. The methylphenyl cation appears at m/z 119 [C₈H₉]⁺, arising from cleavage adjacent to the carbonyl group. Additional fragments may include m/z 77 corresponding to the phenyl cation [C₆H₅]⁺ and m/z 51 for the C₄H₃⁺ fragment [7] [8].

| Fragment Ion | m/z Value | Molecular Formula | Fragmentation Pathway | Relative Intensity |

|---|---|---|---|---|

| Molecular ion [M]⁺ | 226 | C₁₅H₁₄O₂⁺ | Parent ion | Medium |

| [M-31]⁺ | 195 | C₁₄H₁₁O⁺ | Loss of methoxy radical | High (base peak) |

| [M-15]⁺ | 211 | C₁₄H₁₁O₂⁺ | Loss of methyl radical | Medium |

| Benzoyl cation | 105 | C₇H₅O⁺ | α-Cleavage at carbonyl | High |

| Methylphenyl cation | 119 | C₈H₉⁺ | α-Cleavage at carbonyl | Medium |

| Phenyl cation | 77 | C₆H₅⁺ | Further fragmentation | Low |

Infrared Spectroscopy Studies

The infrared spectrum of 2-methoxy-4'-methylbenzophenone exhibits characteristic absorption bands that provide structural information about functional groups and molecular vibrations [12] [13]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1650-1670 cm⁻¹, which is typical for aromatic ketones [1] [12] [13]. This frequency is influenced by the conjugation with the aromatic rings and the electronic effects of the methoxy and methyl substituents.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ [12] [13]. These bands correspond to the skeletal vibrations of the benzene rings and are characteristic of substituted aromatics. The carbon-hydrogen stretching vibrations of the aromatic protons appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methoxy and methyl groups occur at 2800-3000 cm⁻¹ [12] [13].

The methoxy group exhibits characteristic absorptions including carbon-oxygen stretching at approximately 1250-1300 cm⁻¹ and carbon-hydrogen bending vibrations of the methyl portion at 1400-1450 cm⁻¹ [12] [13]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 900 cm⁻¹, providing information about the substitution pattern on the aromatic rings [12] [13].

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1650-1670 | Strong | Aromatic ketone |

| Aromatic C=C stretch | 1580-1600 | Medium | Ring skeletal vibrations |

| Aromatic C=C stretch | 1450-1500 | Medium | Ring skeletal vibrations |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic protons |

| Aliphatic C-H stretch | 2800-3000 | Medium | Methoxy and methyl groups |

| C-O stretch (methoxy) | 1250-1300 | Medium | Methoxy carbon-oxygen |

| C-H bending | 1400-1450 | Medium | Methyl and methoxy groups |

| Aromatic C-H out-of-plane | 700-900 | Variable | Substitution pattern |

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-methoxy-4'-methylbenzophenone exhibits electronic transitions characteristic of substituted benzophenone derivatives [15] [16]. The primary absorption bands occur in the ultraviolet region, with the main π→π* transition appearing at approximately 280-320 nanometers [15] [16]. This absorption maximum is influenced by the electronic effects of the methoxy and methyl substituents, which can shift the absorption compared to unsubstituted benzophenone.

The methoxy substituent, being an electron-donating group, tends to cause a bathochromic (red) shift in the absorption maximum due to increased conjugation and stabilization of the excited state [16]. The methyl group also contributes to this effect, though to a lesser extent. The molar absorptivity typically ranges from 10,000 to 50,000 L mol⁻¹ cm⁻¹, which is characteristic of allowed π→π* transitions in aromatic systems [15].

Additional absorption may be observed at longer wavelengths (320-400 nanometers) corresponding to n→π* transitions involving the carbonyl oxygen lone pairs [15] [16]. These transitions typically exhibit lower intensity compared to the π→π* transitions. The exact position and intensity of these bands depend on the solvent environment and the degree of conjugation in the molecule [15] [16].

| Electronic Transition | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* (primary) | 280-320 | 10,000-50,000 | Aromatic conjugated system |

| π→π* (secondary) | 240-280 | 5,000-20,000 | Higher energy aromatic transitions |

| n→π* | 320-400 | 100-1,000 | Carbonyl oxygen lone pairs |

| Charge transfer | 350-450 | Variable | Substituent-dependent |

The photophysical properties include efficient intersystem crossing to the triplet state, which is characteristic of benzophenone derivatives [15] [17]. The triplet state exhibits absorption in the visible region and demonstrates phosphorescence emission under appropriate conditions. These properties make benzophenone derivatives useful as photosensitizers and photoinitiators [15] [17].

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed information about the three-dimensional molecular structure and crystal packing of 2-methoxy-4'-methylbenzophenone [18] [19]. While specific crystallographic data for this exact compound may be limited, related benzophenone derivatives provide insights into the expected structural parameters [18] [19]. The molecular geometry typically exhibits a non-planar conformation with the two aromatic rings twisted relative to each other around the central carbonyl group.

The dihedral angle between the two benzene rings generally ranges from 45° to 70°, depending on the substituents and crystal packing forces [18] [19]. This twisted conformation minimizes steric interactions between the aromatic rings while maintaining partial conjugation with the carbonyl group. The carbon-carbon bond lengths within the aromatic rings are typical of benzene derivatives, ranging from 1.38 to 1.42 Ångströms [18] [19].

The carbonyl carbon-oxygen bond length is approximately 1.22 Ångströms, characteristic of ketone functionality [18] [19]. The carbon-carbon bonds connecting the aromatic rings to the carbonyl carbon are typically 1.48-1.52 Ångströms, reflecting the sp²-sp² hybridization. The methoxy carbon-oxygen bond length is approximately 1.36 Ångströms, while the methoxy carbon-carbon bond is about 1.43 Ångströms [18] [19].

| Structural Parameter | Value | Unit | Description |

|---|---|---|---|

| Inter-ring dihedral angle | 45-70 | Degrees | Twist between aromatic rings |

| C=O bond length | 1.22 | Ångströms | Carbonyl double bond |

| Aromatic C-C bond lengths | 1.38-1.42 | Ångströms | Benzene ring bonds |

| C(aromatic)-C(carbonyl) | 1.48-1.52 | Ångströms | Ring-carbonyl connection |

| C-O bond (methoxy) | 1.36 | Ångströms | Methoxy carbon-oxygen |

| O-C bond (methoxy) | 1.43 | Ångströms | Methoxy oxygen-methyl |